Fmoc-N-Me-D-Ala-OH
Overview
Description
Fmoc-N-Me-D-Ala-OH: N-fluorenylmethyloxycarbonyl-N-methyl-D-alanine , is a derivative of alanine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile and used to protect the amine group during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-D-Ala-OH typically involves the use of solid-phase peptide synthesis (SPPS) techniques. One common method employs a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The synthesis involves the following steps :
Attachment to Resin: The amino acid is attached to the 2-CTC resin.
N-Methylation: The amino acid is N-methylated using either dimethyl sulfate or methyl iodide.
Fmoc Protection: The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Fmoc-N-Me-D-Ala-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are peptides with the desired sequence and structure, free from the Fmoc protecting group.
Scientific Research Applications
Chemistry: Fmoc-N-Me-D-Ala-OH is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block for the preparation of complex peptide sequences .
Biology: In biological research, the compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also employed in the development of peptide-based drugs .
Medicine: this compound is utilized in the design and synthesis of therapeutic peptides, including antimicrobial peptides, hormone analogs, and peptide-based vaccines .
Industry: The compound finds applications in the pharmaceutical industry for the production of peptide drugs and in the biotechnology industry for the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-N-Me-D-Ala-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Fmoc-N-Me-Ala-OH: This compound is the L-enantiomer of Fmoc-N-Me-D-Ala-OH and is used in similar applications.
Fmoc-N-Me-Leu-OH: Another N-methylated amino acid derivative used in peptide synthesis.
Fmoc-Ala-OH: A non-methylated derivative of alanine used in peptide synthesis.
Uniqueness: this compound is unique due to its D-configuration and N-methylation, which can impart different biological activities and properties compared to its L-enantiomer and non-methylated counterparts. The N-methylation can enhance the bioavailability and stability of peptides, making it a valuable building block in peptide synthesis .
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFHWKQIQLPZTC-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350930 | |
Record name | N-Fmoc-N-methyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138774-92-2 | |
Record name | N-Fmoc-N-methyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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